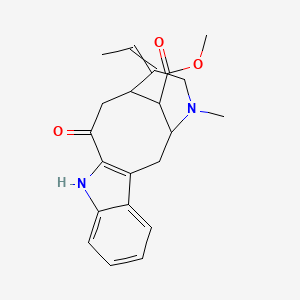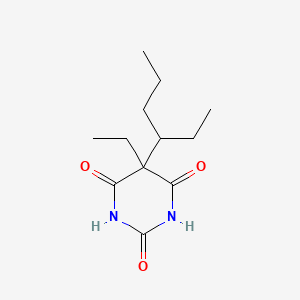
Tetrabarbital
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabarbital is a member of barbiturates.
Scientific Research Applications
1. Effects on Brain Cells in Drug Dependency
Tetrabarbital, specifically tetrandrine, shows effectiveness in reducing withdrawal symptoms in phenobarbital-dependent rats. It restores histopathological changes in a dose-dependent manner and may inhibit apoptosis in addicted rats through the regulation of Bcl-2 and Bax protein levels (Han et al., 2015).
2. Interaction with Serotonergic System
Tetrandrine, a component of Tetrabarbital, was found to potentiate the hypnotic effect of pentobarbital, a related barbiturate, by interacting with the serotonergic system in mice. This finding suggests that tetrandrine could enhance the effects of barbiturates through serotonin pathways (Zhao et al., 2004).
3. Mechanism of Action in Epilepsy Treatment
Understanding the action mechanism of barbiturates like phenobarbital, closely related to Tetrabarbital, is crucial for epilepsy treatment. These drugs prolong and potentiate the action of GABA on GABAA receptors and at higher concentrations, directly activate the receptors. This insight is critical for the development of new therapeutic agents (Löscher & Rogawski, 2012).
4. Role in Treating Acute Intoxication
Phenobarbital, a barbiturate like Tetrabarbital, has been used effectively to treat patients with central nervous system lesions caused by acute intoxication. It plays a significant role in controlling symptoms and improving treatment outcomes (Yan, 2005).
5. Hepatic Drug Metabolism Induction
Phenobarbital's induction of hepatic drug metabolism is a critical area of study. It targets phosphorylation of the constitutive androstane receptor in the liver, providing insights into drug metabolism and disposition (Negishi, 2017).
6. Impact on Hepatocytes and Liver Slices
Studies on hepatocytes and liver slices as in vitro test systems for predicting in vivo gene expression changes in response to compounds like phenobarbital offer valuable insights for drug development and toxicity testing (Jessen et al., 2003).
properties
CAS RN |
76-23-3 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
5-ethyl-5-hexan-3-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-7-8(5-2)12(6-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
InChI Key |
ZLUNGGZJSQDFPH-UHFFFAOYSA-N |
SMILES |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
Canonical SMILES |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
Other CAS RN |
76-23-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[3-[(4-Azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1212110.png)
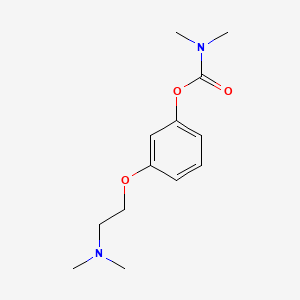
![3-{[2-Amino-1-(4-azido-2-nitrophenyl)ethyl]disulfanyl}-1-(propanoyloxy)pyrrolidine-2,5-dione](/img/structure/B1212114.png)
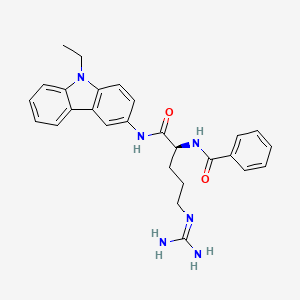



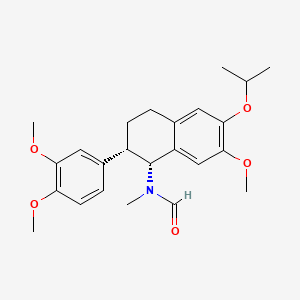
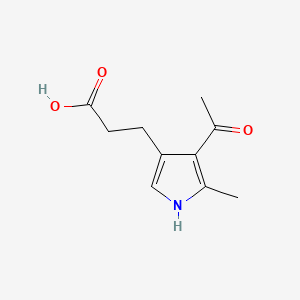
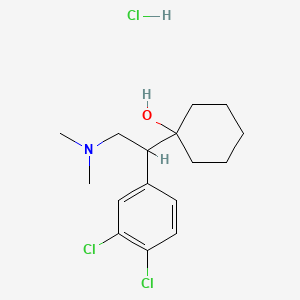
![N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1212127.png)
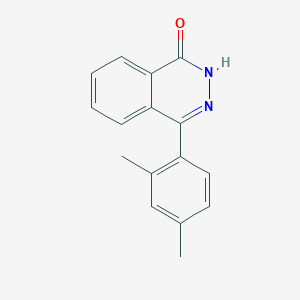
![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)
